molecular formula C18H20FN3O3 B176755 Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate CAS No. 107884-23-1

Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate

Cat. No.: B176755
CAS No.: 107884-23-1
M. Wt: 345.4 g/mol
InChI Key: SQMAUTKQEUTUBD-UHFFFAOYSA-N
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Description

“Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate” is a chemical compound with the molecular weight of 345.37 . It is also known as ciprofloxacin .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, one study describes the alkylation of oxadiazole derivatives with acylated ciprofloxacin . The reaction was carried out in acetonitrile with triethylamine to give the new hybrids in an acceptable yield .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C18H20FN3O3/c1-25-18(24)13-10-22(11-2-3-11)15-9-16(21-6-4-20-5-7-21)14(19)8-12(15)17(13)23/h8-11,20H,2-7H2,1H3 . This indicates that the compound has a complex structure with multiple functional groups including a cyclopropyl group, a fluoro group, a piperazinyl group, and a quinoline group.


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it has been found that the existence of substitution on N4 of the piperazinyl moiety enhances the bactericidal activity through improving their lipophilicity .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 345.37 . Its InChI code is 1S/C18H20FN3O3/c1-25-18(24)13-10-22(11-2-3-11)15-9-16(21-6-4-20-5-7-21)14(19)8-12(15)17(13)23/h8-11,20H,2-7H2,1H3 .

Properties

IUPAC Name

methyl 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-25-18(24)13-10-22(11-2-3-11)15-9-16(21-6-4-20-5-7-21)14(19)8-12(15)17(13)23/h8-11,20H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMAUTKQEUTUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCNCC3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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